8-bromo-Cyclic ADP-Ribose
Overview
Description
8-bromo-Cyclic ADP-Ribose (8-bromo-cADPR) is an analogue of the second messenger cyclic adenosine diphosphate . It is an inhibitor of cADP-ribose signaling and is used in cell biology research . It is a stable, cell-permeable analog that blocks calcium release evoked by cADP-ribose .
Synthesis Analysis
The detailed synthesis of 7-deaza-8-bromo-cADPR, a novel analogue of cADPR, has been discussed in a paper . Briefly, 7-deazaadenosine (tubercidin) was brominated and selectively phosphorylated with phosphorus oxychloride to yield 7-deaza-8-bromo-AMP .
Molecular Structure Analysis
The chemical structure of 7-deaza-8-bromo-cADPR has been compared with that of cADPR and two previously reported analogues, 8-bromo-cADPR, a specific cADPR antagonist, and 7-deaza-cADPR, a hydrolysis-resistant partial agonist .
Physical And Chemical Properties Analysis
8-bromo-Cyclic ADP-Ribose is a crystalline solid with a molecular formula of C15H18BrN5O13P2 • 2Na and a formula weight of 664.2 . It is soluble in water .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Cyclic Analogs : An efficient method for synthesizing cyclic IDP-carbocyclic-ribose and its 8-bromo derivative was developed, serving as stable mimics of cyclic ADP-ribose (cADPR). This process involved a key step of forming an intramolecular pyrophosphate linkage (Fukuoka et al., 2000).
Chemical Stability and Mimicry : Cyclic ADP-carbocyclic-ribose (cADPcR) and its inosine congener, designed as stable mimics of cADPR, were synthesized with significant facilitation of the intramolecular condensation reaction by 8-bromo substitution at the hypoxanthine moiety (Shuto et al., 1998).
Biological Activities and Applications
Calcium Mobilization in Biological Systems : 8-bromo-Cyclic ADP-ribose analogs, including 8-bromo-cyclic ADP-ribose, are competitive antagonists that bind to the same site as cADPR, impacting calcium mobilization in various biological systems (Walseth et al., 1997).
Calcium Signaling in T-Lymphocytes : 8-Bromo-cyclic IDP-ribose, a cADPR agonist, evoked calcium signaling in human T-lymphoma cells and primary rat T-lymphocytes, influencing both calcium release and calcium entry (Kirchberger et al., 2009).
Calcium Mobilization and Catecholamine Release : Cyclic ADP-ribose (cADPR) is suggested to be a novel messenger of ryanodine receptors, with 8-bromo-cyclic-AMP playing a role in the activation of ADP-ribosyl cyclase in response to cell stimulation, thus influencing secretion processes (Morita et al., 1997).
Safety And Hazards
Future Directions
The peculiar pharmacology of 8-bromo-cyclic adenosine diphosphate-ribose (8-bromo-cADPR) has prompted the development and testing of a novel hypothesis on the mechanism of intracellular calcium signaling . This research could lead to new insights into the role of 8-bromo-Cyclic ADP-Ribose in cellular processes .
properties
IUPAC Name |
2-[[8-(6-amino-8-bromopurin-9-yl)-4,9-dihydroxy-2,4-dioxo-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl]oxy]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN5O13P2/c16-15-20-6-11(17)18-3-19-12(6)21(15)13-9(25)10-5(30-13)2-29-35(26,27)34-36(28,32-10)33-14-8(24)7(23)4(1-22)31-14/h3-5,7-10,13-14,22-25H,1-2H2,(H,26,27)(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQQKRPSINJWTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN5O13P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934361 | |
Record name | 8-(6-Amino-8-bromo-9H-purin-9-yl)-4,9-dihydroxy-2,4-dioxotetrahydro-2H,4H,6H-2lambda~5~,4lambda~5~-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-Cyclic ADP-Ribose | |
CAS RN |
151898-26-9 | |
Record name | 8-(6-Amino-8-bromo-9H-purin-9-yl)-4,9-dihydroxy-2,4-dioxotetrahydro-2H,4H,6H-2lambda~5~,4lambda~5~-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-cyclic adenosine diphosphate ribose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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